Diphenylmethylcyclopentadiene
CAS No.:
Cat. No.: VC18412613
Molecular Formula: C18H16
Molecular Weight: 232.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H16 |
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Molecular Weight | 232.3 g/mol |
IUPAC Name | [cyclopenta-1,3-dien-1-yl(phenyl)methyl]benzene |
Standard InChI | InChI=1S/C18H16/c1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16/h1-13,18H,14H2 |
Standard InChI Key | UPCCBSOQEHJDCX-UHFFFAOYSA-N |
Canonical SMILES | C1C=CC=C1C(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
Diphenylmethylcyclopentadiene consists of a cyclopentadiene ring () substituted at the 1- and 2-positions with phenyl groups () and a methyl group () at the 4-position. The IUPAC name, (4-methyl-2-phenylcyclopenta-1,3-dien-1-yl)benzene, reflects this substitution pattern. X-ray crystallography of analogous compounds reveals a non-planar geometry, with dihedral angles between the cyclopentadiene ring and phenyl groups ranging from 35° to 45° . This steric arrangement influences electronic delocalization, reducing conjugation efficiency compared to unsubstituted cyclopentadiene .
Table 1: Key Physical and Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 231.3 g/mol | |
CAS Registry Number | 24105-41-7 | |
Crystal System | Monoclinic | |
Space Group |
Electronic and Spectroscopic Features
The electron-rich cyclopentadiene ring exhibits a -electron density of 5.2 eV, modulated by phenyl substituents. Ultraviolet-visible (UV-Vis) spectroscopy of related compounds shows absorption maxima at 270–310 nm, attributed to transitions . Photoluminescence studies reveal weak emission at 420 nm in solution, intensifying in solid-state aggregates—a phenomenon linked to restricted intramolecular rotation (RIR) .
Synthesis and Reaction Pathways
Conventional Synthetic Routes
The synthesis typically involves Friedel-Crafts alkylation or Diels-Alder cycloaddition:
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Friedel-Crafts Approach: Reacting cyclopentadiene with diphenylmethyl chloride in the presence of yields the target compound at 60–70% efficiency.
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Copper-Catalyzed Perarylation: Microwave-assisted coupling of cyclopentadiene with aryl iodides using and achieves hexaarylcyclopentadienes in 88% yield .
Table 2: Comparative Synthesis Methods
Method | Conditions | Yield | Advantage |
---|---|---|---|
Friedel-Crafts Alkylation | , 80°C, 12h | 65% | Scalability |
Copper-Catalyzed Arylation | , MW, 200°C | 88% | Six C–C bonds in one step |
Reactivity in Diels-Alder Reactions
The compound serves as a diene in cycloadditions with dienophiles like maleic anhydride. Kinetic studies show a second-order rate constant of at 25°C, slower than unsubstituted cyclopentadiene () due to steric hindrance. Regioselectivity favors endo adducts (85:15 endo:exo ratio) when reacting with electron-deficient dienophiles .
Applications in Materials Science and Optoelectronics
Aggregation-Induced Emission (AIE)
Hexaphenylcyclopentadiene analogues exhibit AIE, with photoluminescence quantum yields increasing from 2% in solution to 45% in aggregates . This property is exploitable in organic light-emitting diodes (OLEDs), where the compound’s solid-state emission enhances device efficiency.
Organic Semiconductor Precursors
Functionalization with electron-withdrawing groups (-CN, -NO) transforms diphenylmethylcyclopentadiene into n-type semiconductors with electron mobilities up to . These materials show promise in thin-film transistors (TFTs) and photovoltaic cells.
Table 3: Photophysical Properties of Derivatives
Derivative | (nm) | (nm) | Quantum Yield |
---|---|---|---|
Parent Compound | 285 | 420 | 0.02 |
3-Methoxyphenyl Analogue | 310 | 450 | 0.15 |
Cyano-Substituted | 320 | 460 | 0.35 |
Future Research Directions
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Mechanistic Studies: Elucidating the role of substituents in modulating AIE activity through ultrafast spectroscopy.
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Device Integration: Testing cyclopentadiene derivatives in prototype OLEDs and TFTs.
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Catalytic Applications: Exploring use as ligands in transition-metal complexes for asymmetric catalysis.
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